molecular formula C14H20N2O3 B1294089 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-39-2

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294089
CAS No.: 886364-39-2
M. Wt: 264.32 g/mol
InChI Key: FYILRTSVQZCYTE-UHFFFAOYSA-N
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Description

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of benzodiazepine, a class of compounds known for their psychoactive properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyl group at the 7th position of the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an appropriate diamine and a diketone.

    Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the benzodiazepine core with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group at the 7th position can be introduced through a selective hydroxylation reaction using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), ethanol as solvent.

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

    Oxidation: Formation of 7-keto derivative.

    Reduction: Formation of reduced benzodiazepine derivatives.

    Substitution: Formation of free amine derivative.

Scientific Research Applications

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including interactions with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects. The Boc protecting group can influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to the presence of the Boc protecting group and the hydroxyl group at the 7th position. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 7-hydroxy-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-15-12-5-4-11(17)8-10(12)9-16/h4-5,8,15,17H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYILRTSVQZCYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649623
Record name tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-39-2
Record name 1,1-Dimethylethyl 1,2,3,5-tetrahydro-7-hydroxy-4H-1,4-benzodiazepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-hydroxy-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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